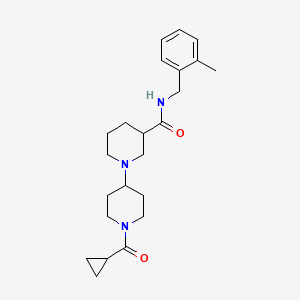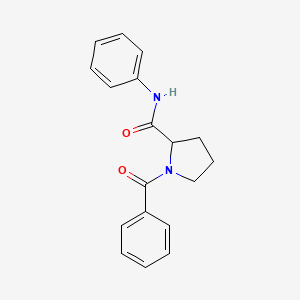
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to potential therapeutic effects in various neurological and psychiatric disorders. In addition, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity and specificity.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT, as well as its ability to increase GABA levels in the brain. However, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide also has limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Zukünftige Richtungen
For research on 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide include exploring its potential therapeutic effects in other neurological and psychiatric disorders, as well as investigating its mechanism of action and potential off-target effects. In addition, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic options for patients with neurological and psychiatric disorders.
Synthesemethoden
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methylbenzylamine, followed by the introduction of a cyclopropylcarbonyl group using a reagent such as cyclopropylcarbonyl chloride. The final product can be purified using techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and substance abuse. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also demonstrated the safety and tolerability of 1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in healthy volunteers and patients with epilepsy.
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-17-5-2-3-6-19(17)15-24-22(27)20-7-4-12-26(16-20)21-10-13-25(14-11-21)23(28)18-8-9-18/h2-3,5-6,18,20-21H,4,7-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYAHSNUUANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(cyclopropylcarbonyl)-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)


![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)